molecular formula C19H15N3S3 B11233198 5-(6-(Benzylthio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

5-(6-(Benzylthio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No.: B11233198
M. Wt: 381.5 g/mol
InChI Key: DHZPNDCHEJJASG-UHFFFAOYSA-N
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Description

3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with benzylsulfanyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is the condensation of a benzylsulfanyl derivative with a thiazolyl-pyridazine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium complexes or organic bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazolyl group can be reduced under hydrogenation conditions.

    Substitution: The pyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolyl derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with specific molecular targets. The benzylsulfanyl and thiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZYLSULFANYL)-4-METHYL-4H-(1,2,4)TRIAZOLE
  • 3-BENZYLSULFANYL-4-METHYL-5-PYRROLIDIN-2-YL-4H-[1,2,4]TRIAZOLE

Uniqueness

3-(BENZYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and thiazolyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N3S3

Molecular Weight

381.5 g/mol

IUPAC Name

5-(6-benzylsulfanylpyridazin-3-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C19H15N3S3/c1-13-18(25-19(20-13)16-8-5-11-23-16)15-9-10-17(22-21-15)24-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3

InChI Key

DHZPNDCHEJJASG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC=C4

Origin of Product

United States

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